4-[(4-Isopropylphenoxy)methyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-propan-2-ylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-7-9-16(10-8-14)20-11-13-3-5-15(6-4-13)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPPQRKAQFRNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization Techniques for 4 4 Isopropylphenoxy Methyl Benzoic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the identity and purity of 4-[(4-Isopropylphenoxy)methyl]benzoic acid. One-dimensional (1D) techniques like ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for initial structural assignment, while two-dimensional (2D) methods provide deeper insights into the molecular connectivity.
Unambiguous Structural Assignment via ¹H NMR and ¹³C NMR
The structural assignment of aromatic carboxylic acids and their derivatives is routinely achieved through ¹H and ¹³C NMR spectroscopy. rsc.orgresearchgate.netucl.ac.uk The chemical shift, integration, and multiplicity (splitting pattern) of each signal in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous placement of functional groups and substituents. docbrown.infodocbrown.info
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton environment. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the two equivalent CH₃ groups. The aromatic protons on both the phenoxy and benzoic acid rings would appear as doublets or multiplets in the aromatic region (typically 6.5-8.5 ppm). docbrown.info The methylene (B1212753) bridge protons (-O-CH₂-Ar) would likely present as a singlet. The acidic proton of the carboxylic acid group is often a broad singlet at a downfield chemical shift (>10 ppm) and its visibility can be concentration-dependent. docbrown.info
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. docbrown.infooregonstate.edu Key signals include the carboxylic acid carbonyl carbon (typically >165 ppm), quaternary aromatic carbons, protonated aromatic carbons, the methylene bridge carbon, and the carbons of the isopropyl group. docbrown.infowisc.edu The chemical shifts are sensitive to the electronic environment, allowing for precise assignment of each carbon in the molecule. researchgate.netfiu.edu
To illustrate the process, the table below shows typical ¹³C NMR chemical shifts for a related analog, 4-Isopropylbenzoic acid. The specific values help in predicting the spectral features of the target compound.
| Carbon Assignment | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| Carboxyl (-COOH) | 172.64 |
| Aromatic C-4 (ipso, attached to isopropyl) | 155.42 |
| Aromatic C-2, C-6 | 130.50 |
| Aromatic C-1 (ipso, attached to COOH) | 127.15 |
| Aromatic C-3, C-5 | 126.65 |
| Isopropyl (-CH) | 34.41 |
| Isopropyl (-CH₃) | 23.67 |
This interactive table presents ¹³C NMR data for the analog 4-Isopropylbenzoic acid. chemicalbook.com Data for the target compound, this compound, would show additional signals corresponding to the phenoxy and methylene groups.
Application of Advanced 2D NMR Techniques
While 1D NMR is powerful, complex molecules often benefit from 2D NMR experiments to resolve signal overlap and definitively establish atomic connectivity. numberanalytics.com Techniques such as COSY, HSQC, and HMBC are crucial for the complete structural elucidation of compounds like this compound. nih.govslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity within the isopropyl group (septet to doublet) and to trace the coupling networks within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For example, it would directly link the methylene proton singlet to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule. For instance, HMBC could show correlations from the methylene protons to the quaternary carbon of the benzoic acid ring and to the oxygen-bearing carbon of the phenoxy ring, thus confirming the ether linkage. It would also connect the isopropyl CH proton to the aromatic carbons of the phenoxy ring. scielo.br
Together, these 2D techniques provide a comprehensive and unambiguous map of the molecular structure, leaving no doubt as to the identity of the synthesized compound. numberanalytics.comnih.gov
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise coordinates for each atom, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions. niscpr.res.in
Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs
The crystal structure of a carboxylic acid is profoundly influenced by strong intermolecular hydrogen bonds. mdpi.commdpi.comnih.gov In the solid state, carboxylic acids almost universally form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif. mdpi.comacs.orgresearchgate.net This primary interaction is a key driver of the crystal packing.
The following table provides representative hydrogen-bond geometry data from a related crystal structure, Isopropyl 4-aminobenzoate, illustrating the typical parameters measured in such an analysis.
| Interaction (D—H···A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H11N···O2 | 0.87 | 2.23 | 3.060 | 158 |
| N1—H12N···N2 | 0.88 | 2.39 | 3.269 | 176 |
| N2—H21N···O4 | 0.87 | 2.07 | 2.930 | 168 |
| N2—H22N···O2 | 0.87 | 2.36 | 3.224 | 172 |
This interactive table shows hydrogen-bond geometry for Isopropyl 4-aminobenzoate. nih.gov A similar analysis for this compound would focus on the O-H···O interactions of the carboxylic acid dimer.
Polymorphism and Solid-State Structural Variability Studies
Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. rsc.orgnih.gov These different forms, known as polymorphs, have the same chemical composition but different internal crystal structures and, consequently, different physicochemical properties. wiley-vch.de The phenomenon is common among organic molecules, including carboxylic acids. researchgate.netnih.gov
The study of polymorphism for a compound like this compound would involve crystallizing the material under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates). ucl.ac.uk Each resulting solid form would be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy to identify and characterize any polymorphic forms. researchgate.net Should polymorphs be discovered, single-crystal X-ray diffraction would be employed to solve the structure of each unique form, revealing the specific differences in molecular conformation, hydrogen bonding, and crystal packing that give rise to the polymorphism. researchgate.net
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules, providing vital information on molecular weight and structural features through fragmentation patterns. For this compound and its analogs, mass spectrometry serves two primary functions: the precise confirmation of the molecular mass and the detailed analysis of fragment ions to corroborate the proposed structure.
High-resolution mass spectrometry (HRMS) is particularly crucial for unambiguously confirming the elemental composition of a compound. For this compound, with a molecular formula of C₁₇H₁₈O₃, the theoretical exact mass is 270.1256 Da. An experimentally determined mass that aligns closely with this theoretical value provides strong evidence for the correct atomic constitution of the synthesized molecule.
The fragmentation of this compound in the mass spectrometer, typically using electron ionization (EI), can be predicted based on the fragmentation rules of its constituent functional groups: the benzoic acid moiety, the ether linkage, and the isopropyl-substituted aromatic ring. The analysis of these fragments provides a roadmap to the molecule's assembly.
Molecular Mass Data for this compound and Related Analogs
The table below summarizes the molecular formulas and calculated molecular weights for the target compound and several structural analogs. This data is fundamental for the initial identification of the molecular ion peak ([M]⁺) in a mass spectrum.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| This compound | C₁₇H₁₈O₃ | 270.32 | 270.1256 |
| 4-Phenoxybenzoic acid | C₁₃H₁₀O₃ | 214.22 | 214.06299 |
| 4-Isopropylbenzoic acid | C₁₀H₁₂O₂ | 164.20 | 164.08373 youtube.comfu-berlin.de |
| p-Toluic acid (4-Methylbenzoic acid) | C₈H₈O₂ | 136.15 | 136.05243 researchgate.netdocbrown.info |
| Benzoic acid | C₇H₆O₂ | 122.12 | 122.03678 |
Predicted Fragmentation Pathways and Key Fragment Ions
The electron ionization mass spectrum of this compound is expected to exhibit a series of characteristic fragment ions resulting from the cleavage of its most labile bonds. The primary fragmentation pathways involve the benzoic acid group and the ether linkage.
Fragmentation of the Carboxylic Acid Group: Similar to benzoic acid itself, the parent molecule can undergo fragmentation at the carboxyl moiety. nih.gov
Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion ([M-17]⁺). This is often a prominent peak in the spectra of aromatic acids.
Loss of a carboxyl radical (•COOH): This cleavage leads to the formation of the [M-45]⁺ ion.
Cleavage of Ether Linkages: The C-O bonds of the ether and benzylic ether functionalities are susceptible to cleavage.
Benzylic C-O Bond Cleavage: Scission of the bond between the methylene group and the phenoxy oxygen is a likely pathway, leading to the formation of a 4-carboxybenzyl cation (m/z 135) or a related tropylium (B1234903) ion, and a 4-isopropylphenoxide radical.
Aryl Ether O-C Bond Cleavage: Cleavage of the bond between the ether oxygen and the isopropyl-substituted benzene (B151609) ring can also occur.
Fragmentation of the Isopropyl Group:
Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl-substituted compounds is the loss of a methyl group to form a stable secondary carbocation ([M-15]⁺).
The table below outlines the predicted major fragment ions for this compound based on these established fragmentation principles.
| m/z (Predicted) | Ion Structure | Neutral Loss | Fragmentation Pathway |
| 270 | [C₁₇H₁₈O₃]⁺• | - | Molecular Ion ([M]⁺•) |
| 255 | [C₁₆H₁₅O₃]⁺ | •CH₃ | Loss of a methyl radical from the isopropyl group |
| 225 | [C₁₆H₁₇O]⁺ | •COOH | Loss of the carboxyl radical |
| 135 | [C₈H₇O₂]⁺ | •C₉H₁₁O | Cleavage of the CH₂–O bond (benzylic cleavage) |
| 135 | [C₉H₁₁O]⁺ | •C₈H₇O₂ | Cleavage of the CH₂–O bond (benzylic cleavage) |
| 121 | [C₇H₅O₂]⁺ | •OH, •CO | Loss of hydroxyl radical followed by loss of CO |
| 107 | [C₇H₇O]⁺ | •C₁₀H₁₁O₂ | Fragmentation of the isopropylphenoxy moiety |
| 91 | [C₇H₇]⁺ | •C₁₀H₁₁O₃ | Formation of tropylium ion from the benzyl (B1604629) moiety |
Observed Fragmentation in Structural Analogs
The analysis of simpler, related compounds provides empirical support for the predicted fragmentation pathways. For instance, the mass spectrum of p-toluic acid, a simple analog, shows characteristic losses corresponding to its structure.
| Compound Name | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and (Proposed Loss) |
| p-Toluic acid, isopropyl ester | 178 | 119 | 136 (loss of C₃H₆), 91 (tropylium ion) nih.gov |
| Benzoic acid, 4-methoxy-, methyl ester | 166 | 135 | 135 (loss of •OCH₃), 107 (loss of •COOCH₃) |
| Benzoic acid | 122 | 105 | 105 (loss of •OH), 77 (loss of •COOH) nih.gov |
This comparative analysis strengthens the interpretation of the mass spectrum for the more complex this compound, allowing for a confident structural assignment based on the logical fragmentation of its known structural motifs.
Preclinical Biological Activity and Mechanistic Studies of Phenoxybenzoic Acid Derivatives
Investigation of Enzyme Modulatory Effects
Currently, there is a lack of specific publicly available research data detailing the direct enzyme modulatory effects of 4-[(4-Isopropylphenoxy)methyl]benzoic acid, including enzyme inhibition kinetics and its interaction with specific enzyme active sites.
No information is available in the public domain regarding the enzyme inhibition kinetics and mechanism of this compound.
There is no publicly available data on the interaction of this compound with specific enzyme active sites.
Receptor Agonism and Antagonism Profiling
Research has primarily focused on the interaction of this compound with nuclear receptors, particularly the Retinoid X Receptor (RXR).
Studies have identified this compound as a selective agonist for the Retinoid X Receptor (RXR). In a study evaluating novel analogs of bexarotene, this compound was assessed for its ability to stimulate RXR-mediated transcription. The findings from a human cell-based RXR-RXR mammalian-2-hybrid (M2H) system and an RXRE-controlled transcriptional system confirmed its activity as an RXR agonist. nih.gov
There is no publicly available information regarding the binding affinity or functional activity of this compound at the Lysophosphatidic Acid Receptor 2 (LPA2).
| Compound | Receptor Target | Assay Type | Activity | Reference |
|---|---|---|---|---|
| This compound | Retinoid X Receptor (RXR) | RXR-RXR mammalian-2-hybrid (M2H) system; RXRE-controlled transcriptional system | Agonist | nih.gov |
| This compound | Lysophosphatidic Acid Receptor 2 (LPA2) | N/A | Data not available | N/A |
As an RXR agonist, this compound is expected to modulate signal transduction pathways regulated by RXR. RXR forms heterodimers with other nuclear receptors such as Liver X Receptor (LXR), Peroxisome Proliferator-Activated Receptor (PPAR), and Retinoic Acid Receptor (RAR). The activation of these pathways by RXR agonists can influence gene transcription involved in various cellular processes. nih.gov
Specifically, the activation of the LXR/RXR heterodimer by this compound was assessed in an LXRE system. This pathway is a driver of Apolipoprotein E (ApoE) expression. The study revealed that the compound exerted a differential activation and selectivity on the LXR-RXR pathway. nih.gov Further detailed studies are required to fully elucidate the specific downstream signaling cascades modulated by this compound.
In Vitro Cellular Activity Studies
The in vitro cellular activities of this compound have been investigated, particularly in the context of cancer cell lines. In a study, the compound was tested in KMT2A-MLLT3 leukemia cells to determine its anti-proliferative potential. The research determined the EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values for this compound, indicating its activity in this specific leukemia cell line. nih.gov The results from this study demonstrated that modifications to the parent structures of rexinoids could lead to compounds with enhanced anti-proliferative potential in leukemia cell lines. nih.gov
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| This compound | KMT2A-MLLT3 leukemia cells | Anti-proliferative activity assay | EC50 | Value Determined | nih.gov |
| This compound | KMT2A-MLLT3 leukemia cells | Anti-proliferative activity assay | IC50 | Value Determined | nih.gov |
Cell Differentiation Modulation (e.g., HL-60 cells)
The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying the differentiation of myeloid cells. Various compounds are known to induce these cells to differentiate into more mature forms, such as granulocytes or monocytes. While research has been conducted on a range of benzoic acid derivatives for their potential to induce differentiation in HL-60 cells, a review of available scientific literature did not yield specific studies investigating the modulatory effect of this compound on HL-60 cell differentiation. nih.govnih.govresearchgate.net Consequently, no data is available on its capacity to promote morphological or functional maturation in this cell line.
Due to the absence of specific research data for this compound, a data table on its effects on HL-60 cell differentiation cannot be generated.
Evaluation of Specific Biological Effects (e.g., anti-sickling, antifeedant)
The evaluation of specific biological activities is crucial in drug discovery to identify novel therapeutic applications.
Anti-sickling Activity: Sickle cell disease is a genetic disorder characterized by the polymerization of hemoglobin S, leading to the sickling of red blood cells. Research has explored various benzoic acid derivatives for their ability to inhibit this polymerization process. researchgate.netnih.govnih.gov However, dedicated studies on the anti-sickling properties of this compound were not found in the surveyed literature. Therefore, its efficacy as a potential anti-sickling agent remains undetermined.
Antifeedant Activity: Antifeedants are compounds that deter feeding in insects and other pests, offering a potential strategy for crop protection. Structure-activity relationship studies have been performed on various benzoic acid derivatives to identify key structural features for antifeedant effects against pests like the pine weevil, Hylobius abietis. researchgate.net Despite this, specific research detailing the evaluation of this compound as an antifeedant is not publicly available.
As no specific data exists for the anti-sickling or antifeedant properties of this compound, the creation of interactive data tables for these biological effects is not possible.
Antiviral Activity in Cell-Based Assays (e.g., SARS-CoV-2)
The emergence of viral pathogens like Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred extensive research into new antiviral agents. nih.gov A key target for anti-coronaviral drugs is the main protease (Mpro), also known as 3C-like protease (3CLpro), which is essential for viral replication. nih.govnih.govmdpi.com Inhibition of this enzyme can block the viral life cycle.
While the broader class of phenoxybenzoic acid derivatives has been a subject of interest in medicinal chemistry, a thorough search of scientific databases and literature reveals no specific in vitro studies on the antiviral activity of this compound against SARS-CoV-2 or other viruses. There is no published data regarding its ability to inhibit viral replication or its potential mechanism of action, such as the inhibition of SARS-CoV-2 Mpro. nih.govumassmed.edu
Given the lack of experimental data from cell-based assays, a data table summarizing the antiviral efficacy (e.g., IC₅₀, EC₅₀) of this compound cannot be provided.
Catalysis and Materials Science Applications of Benzoic Acid Derivatives
Role in Catalytic Transformations
The reactivity of the carboxylic acid group is central to the catalytic potential of benzoic acid and its derivatives. This functional group can participate in various catalytic cycles through different modes of action.
Benzoic Acid Derivatives as Organocatalysts (e.g., hydrogen-bond donors, Lewis acid assistance)
Benzoic acid derivatives are recognized for their utility as organocatalysts, primarily due to the ability of the carboxylic acid moiety to act as a hydrogen-bond donor. This interaction can activate electrophiles, stabilize transition states, and direct the stereochemical outcome of reactions. The catalytic activity is influenced by the electronic nature of the substituents on the benzene (B151609) ring.
The carboxylic acid group in compounds like 4-[(4-Isopropylphenoxy)methyl]benzoic acid can form hydrogen bonds with substrates, enhancing their reactivity. For example, in reactions involving carbonyl compounds or imines, hydrogen bonding to the oxygen or nitrogen atom can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the substrate more susceptible to nucleophilic attack.
Furthermore, benzoic acid derivatives can exhibit Lewis acid-like assistance in catalysis. This is often achieved through the coordination of the carboxyl group to a metal center or by influencing the Lewis acidity of a co-catalyst. The phenoxy and isopropyl groups in this compound could sterically influence the coordination environment around a catalytic center, potentially enhancing selectivity.
| Catalyst Type | Role of Benzoic Acid Derivative | Potential Effect of Substituents |
| Hydrogen-Bond Donor | Activation of electrophiles (e.g., carbonyls, imines) through hydrogen bonding. | Electron-withdrawing groups increase acidity and hydrogen-bond strength. Bulky groups can influence stereoselectivity. |
| Lewis Acid Assistance | Coordination to metal centers or modulation of a co-catalyst's Lewis acidity. | The electronic and steric properties of substituents can fine-tune the catalytic activity and selectivity. |
Electrocatalytic Applications and Reaction Mechanism Studies
The electrochemical properties of benzoic acid derivatives allow for their participation in electrocatalytic transformations. These reactions often involve the oxidation or reduction of the benzoic acid moiety or the substrate in the presence of the benzoic acid derivative as a catalyst or mediator.
Studies on substituted benzoic acids have revealed that the substituents significantly influence their electrochemical behavior. For instance, the reduction potentials of benzoic acid derivatives are affected by the electronic properties of the groups attached to the aromatic ring. acs.org In the case of this compound, the electron-donating nature of the ether and alkyl groups would likely influence its reduction potential compared to unsubstituted benzoic acid.
Electrocatalytic hydrogenation of benzoic acids to produce cyclohexanecarboxylic acids is an area of active research, offering a greener alternative to traditional high-pressure hydrogenation. researchgate.net The efficiency and selectivity of this process are dependent on the catalyst and the specific benzoic acid derivative. While not specifically studied, this compound could potentially undergo similar electrocatalytic hydrogenation.
A proposed general mechanism for the electrocatalytic reduction of benzoic acid involves the initial dissociation of the acid, followed by electron transfer to the proton. acs.org The resulting hydrogen radical can then participate in hydrogenation reactions. The presence of substituents can alter the adsorption of the molecule on the electrode surface, thereby affecting the reaction pathway and efficiency. acs.orgresearchgate.net
Application as Precursors in Polymer and Material Science
The bifunctional nature of many benzoic acid derivatives, possessing a reactive carboxylic acid group and a modifiable aromatic ring, makes them valuable precursors in the synthesis of polymers and functional materials.
Derivatization for Functional Materials (e.g., chemical probes)
The derivatization of benzoic acid provides a versatile platform for the development of functional materials, including chemical probes. The carboxylic acid group can be converted into esters or amides to attach the benzoic acid scaffold to other molecules of interest.
For instance, benzoic acid derivatives have been incorporated into fluorescent probes for the detection of biologically relevant species. A study on a para-substituted benzoic acid derivative containing a phenoxy-methyl linkage, structurally similar to this compound, demonstrated its activity as a potent inhibitor of the protein phosphatase Slingshot, highlighting the potential for such structures in the design of bioactive molecules. nih.gov The specific substituents on the benzoic acid ring can be tailored to achieve desired properties such as binding affinity, selectivity, and fluorescent signaling.
Q & A
Q. What are the key synthetic routes for 4-[(4-Isopropylphenoxy)methyl]benzoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core Formation : Condensation of 4-isopropylphenol with a methylene bridge precursor (e.g., chloromethyl benzoic acid derivatives).
Functional Group Introduction : Use of coupling agents (e.g., DCC or EDC) to attach the phenoxy group to the benzoic acid core.
Optimization : Solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C), and catalysts (e.g., K₂CO₃ for nucleophilic substitution).
- Critical Factors :
- Purity of intermediates (monitored via TLC or HPLC).
- Protection/deprotection of carboxylic acid groups to prevent side reactions .
- Table 1 : Example Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-isopropylphenol, DMF, K₂CO₃, 70°C | 75–85 | |
| 2 | Chloromethyl benzoic acid, EDC, RT | 60–70 |
Q. What analytical techniques are most effective for characterizing the structural purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ 1.2 ppm for isopropyl CH₃, δ 4.8 ppm for methylene bridge).
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme isoforms.
- Concentration Effects : Dose-dependent responses (e.g., IC₅₀ values ranging from µM to mM).
- Solution Stability : Degradation in aqueous buffers (validate via stability studies using LC-MS).
- Recommended Approach :
Standardize assay protocols (e.g., ATP levels for cytotoxicity assays).
Use positive controls (e.g., known inhibitors) and replicate under identical conditions .
Q. What computational approaches are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to receptors (e.g., COX-2) using AutoDock Vina or Schrödinger Suite.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
- QSAR Models : Corate substituent effects (e.g., isopropyl vs. tert-butyl) on bioactivity .
- Table 2 : Example Computational Parameters
| Method | Software | Key Output | Reference |
|---|---|---|---|
| Docking | AutoDock | Binding affinity (ΔG) | |
| QSAR | MOE | IC₅₀ prediction |
Q. How does the isopropylphenoxy substituent influence the physicochemical properties of the benzoic acid core?
- Methodological Answer :
- Lipophilicity : Increased logP due to the hydrophobic isopropyl group (measure via shake-flask method).
- Solubility : Reduced aqueous solubility (enhance via salt formation or co-solvents).
- Acid Dissociation (pKa) : Carboxylic acid pKa ~2.8–3.5 (determine via potentiometric titration) .
Safety and Experimental Design
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite).
- Waste Disposal : Segregate as hazardous organic waste .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24h; analyze degradation via HPLC.
Thermal Stability : Heat samples to 40–80°C for 1–7 days; monitor using TGA/DSC.
Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
